molecular formula C6H12N2O2 B2858712 N-ethyl-3-hydroxyazetidine-1-carboxamide CAS No. 1341918-71-5

N-ethyl-3-hydroxyazetidine-1-carboxamide

Cat. No.: B2858712
CAS No.: 1341918-71-5
M. Wt: 144.174
InChI Key: QVUZNVSNHYYLRC-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxyazetidine-1-carboxamide: is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is known for its unique structure, which includes an azetidine ring, a hydroxy group, and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide typically involves the reaction of ethylamine with 3-hydroxyazetidine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-hydroxyazetidine-1-carboxylic acid+ethylamineThis compound\text{3-hydroxyazetidine-1-carboxylic acid} + \text{ethylamine} \rightarrow \text{this compound} 3-hydroxyazetidine-1-carboxylic acid+ethylamine→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-hydroxyazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxoazetidine-1-carboxamide.

    Reduction: The compound can be reduced to form N-ethyl-3-aminoazetidine-1-carboxamide.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-ethyl-3-hydroxyazetidine-1-carboxamide has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-hydroxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-hydroxyazetidine-1-carboxamide
  • N-propyl-3-hydroxyazetidine-1-carboxamide
  • N-ethyl-3-aminoazetidine-1-carboxamide

Uniqueness

N-ethyl-3-hydroxyazetidine-1-carboxamide is unique due to the presence of the ethyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a compound of interest for further research .

Properties

IUPAC Name

N-ethyl-3-hydroxyazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-7-6(10)8-3-5(9)4-8/h5,9H,2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZNVSNHYYLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341918-71-5
Record name N-ethyl-3-hydroxyazetidine-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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